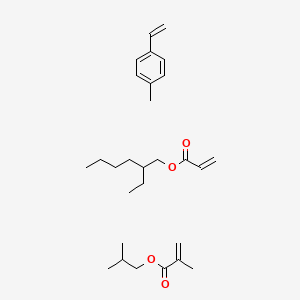

1-ethenyl-4-methylbenzene;2-ethylhexyl prop-2-enoate;2-methylpropyl 2-methylprop-2-enoate

Descripción general

Descripción

1-ethenyl-4-methylbenzene;2-ethylhexyl prop-2-enoate;2-methylpropyl 2-methylprop-2-enoate is a complex polymer that finds applications in various fields due to its unique chemical properties. This compound is a polymer formed from the monomers 2-Propenoic acid, 2-methyl-, 2-methylpropyl ester, 1-ethenyl-4-methylbenzene, and 2-ethylhexyl 2-propenoate. The polymerization process results in a material with distinct physical and chemical characteristics that make it suitable for a range of industrial and scientific applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethenyl-4-methylbenzene;2-ethylhexyl prop-2-enoate;2-methylpropyl 2-methylprop-2-enoate typically involves free radical polymerization. This process can be initiated using various initiators such as peroxides or azo compounds. The reaction is generally carried out at temperatures ranging from 60 to 80 degrees Celsius . The choice of solvent and reaction conditions can significantly influence the molecular weight and properties of the resulting polymer.

Industrial Production Methods

In an industrial setting, the polymerization process is often conducted in large reactors with precise control over temperature, pressure, and monomer concentrations. The use of continuous polymerization techniques allows for the efficient production of large quantities of the polymer. Safety measures are crucial during the production process due to the flammable nature of some of the monomers involved .

Análisis De Reacciones Químicas

Types of Reactions

The polymer undergoes various chemical reactions, including:

Oxidation: The polymer can be oxidized under specific conditions, leading to changes in its physical properties.

Reduction: Reduction reactions can modify the polymer’s structure and functionality.

Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups, altering its properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various reagents, depending on the desired substitution, can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the polymer chain.

Aplicaciones Científicas De Investigación

1-ethenyl-4-methylbenzene;2-ethylhexyl prop-2-enoate;2-methylpropyl 2-methylprop-2-enoate has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other complex polymers and materials.

Biology: Employed in the development of biocompatible materials for medical applications.

Medicine: Utilized in drug delivery systems and as a component in medical devices.

Industry: Applied in coatings, adhesives, and as a component in various industrial products.

Mecanismo De Acción

The mechanism by which this polymer exerts its effects is primarily through its interaction with other molecules and materials. The polymer’s structure allows it to form strong bonds with various substrates, enhancing its adhesive properties. The molecular targets and pathways involved depend on the specific application, such as drug delivery or material science.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethenylbenzene and oxiranylmethyl 2-methyl-2-propenoate

- 2-Propenoic acid, 2-methyl-, propyl ester

- 2-Propenoic acid, 2-methyl-, ethenyl ester

Uniqueness

Compared to similar compounds, 1-ethenyl-4-methylbenzene;2-ethylhexyl prop-2-enoate;2-methylpropyl 2-methylprop-2-enoate exhibits unique properties such as enhanced thermal stability, improved mechanical strength, and superior adhesive characteristics. These features make it particularly valuable in applications requiring durable and reliable materials.

Actividad Biológica

The compound "1-ethenyl-4-methylbenzene; 2-ethylhexyl prop-2-enoate; 2-methylpropyl 2-methylprop-2-enoate" encompasses a range of chemical entities with potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with these compounds. The focus will be on their cytotoxic effects, potential therapeutic applications, and implications in various fields such as pharmacology and toxicology.

Structural Composition

The compound consists of three primary components:

-

1-Ethenyl-4-methylbenzene (also known as p-vinyl toluene) :

- CAS Number : 622-97-9

- Molecular Formula : C₉H₁₀

- Molecular Weight : 118.18 g/mol

- Boiling Point : 172°C

-

2-Ethylhexyl prop-2-enoate :

- CAS Number : 103-11-7

- Molecular Formula : C₁₃H₂₄O₂

- Molecular Weight : 212.33 g/mol

- Boiling Point : Not specified in the sources.

-

2-Methylpropyl 2-methylprop-2-enoate :

- CAS Number : Not explicitly listed in the sources.

- Molecular Formula : C₁₃H₂₄O₂

- Molecular Weight : 212.33 g/mol

- Boiling Point : Not specified in the sources.

Physical Properties

| Property | Value |

|---|---|

| Density | Not available |

| Flash Point | Varies by component |

| LogP | Varies by component |

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic potential of related compounds derived from similar chemical classes, particularly focusing on their effects on cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study investigating the cytotoxic activity of bioactive compounds isolated from Streptomyces species demonstrated significant effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The study reported:

- IC50 Values :

- HepG2: 42 µg/ml

- MCF-7: 100 µg/ml

- Normal Cell Lines (NIH 3T3 and HaCaT): IC50 > 500 µg/ml

This indicates that while these compounds exhibit potent cytotoxicity against malignant cells, they show significantly less toxicity towards normal cells, suggesting a selective action that could minimize side effects in therapeutic applications .

The cytotoxic mechanisms of these compounds often involve:

- Induction of Apoptosis : Morphological changes observed in treated cells suggest that apoptosis is a primary pathway through which these compounds exert their effects.

- Cell Cycle Interference : Compounds may disrupt normal cell cycle progression, leading to cell death.

- Inhibition of Angiogenesis and Metastasis : Some studies indicate that these compounds can inhibit processes critical for tumor growth and spread.

Pharmacological Implications

The selective cytotoxicity observed in cancer cells positions these compounds as potential candidates for anticancer drug development. Their ability to target malignant cells while sparing normal tissues is crucial for reducing adverse effects commonly associated with chemotherapy.

Propiedades

IUPAC Name |

1-ethenyl-4-methylbenzene;2-ethylhexyl prop-2-enoate;2-methylpropyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2.C9H10.C8H14O2/c1-4-7-8-10(5-2)9-13-11(12)6-3;1-3-9-6-4-8(2)5-7-9;1-6(2)5-10-8(9)7(3)4/h6,10H,3-5,7-9H2,1-2H3;3-7H,1H2,2H3;6H,3,5H2,1-2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBAUZKJVLYTAOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C=C.CC1=CC=C(C=C1)C=C.CC(C)COC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

118922-88-6 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-methylpropyl ester, polymer with 1-ethenyl-4-methylbenzene and 2-ethylhexyl 2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118922-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

444.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118922-88-6 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-methylpropyl ester, polymer with 1-ethenyl-4-methylbenzene and 2-ethylhexyl 2-propenoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-methylpropyl ester, polymer with 1-ethenyl-4-methylbenzene and 2-ethylhexyl 2-propenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.